Home > Products > Screening Compounds P34526 > 1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide
1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide - 1049512-11-9

1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide

Catalog Number: EVT-3155395
CAS Number: 1049512-11-9
Molecular Formula: C11H15N3O3
Molecular Weight: 237.259
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

  • Compound Description: LAH-1 is a potent c-Met inhibitor discovered and characterized in a study focusing on the development of novel cancer treatments. [] It exhibited nanomolar MET kinase activity and potent antiproliferative activity, particularly against EBC-1 cells. [] Mechanism studies revealed LAH-1's effects on the HGF/c-Met pathway, inducing cell apoptosis, inhibiting colony formation, and suppressing cell migration and invasion. []

6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}‐1,6-dihydropyridazine-3-carboxamide

  • Compound Description: This molecule was identified as a potential inhibitor of constitutively active Gsα, which is implicated in McCune-Albright Syndrome and certain endocrine tumors. [] It significantly reduced elevated cAMP levels in HEK cells expressing the constitutively active Gs-R201H allele, demonstrating its ability to modulate Gsα activity. [, ]

N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

  • Compound Description: Identified in a study searching for inhibitors of constitutively active Gsα, this compound demonstrated the ability to reduce cAMP levels in cells expressing the Gs-R201H allele. [, ] This suggests its potential as a starting point for developing drugs targeting Gsα-related diseases, like McCune-Albright Syndrome. [] Notably, it exhibited a unique impact on receptor-mediated adenylyl cyclase activity, reducing the maximum cAMP response to luteinizing hormone receptor activation without affecting the response's EC50. []

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

  • Compound Description: This compound served as an early lead compound in the development of HIV integrase inhibitors. [] Metabolic studies in rats and dogs revealed that it is primarily eliminated through metabolism, with the major metabolite identified as the 5-O-glucuronide. []

MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

  • Compound Description: MK-0518 represents a potent HIV integrase inhibitor derived from a series of compounds, including Compound A (+), and has progressed to phase III clinical trials. [] Similar to its precursor, MK-0518 is primarily eliminated through metabolism, with the 5-O-glucuronide identified as the major metabolite in rats and dogs. []
Overview

1-Methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide is a chemical compound with the molecular formula C11H15N3O3C_{11}H_{15}N_{3}O_{3} and a molecular weight of approximately 237.2551 g/mol. This compound is classified under the category of dihydropyridazine derivatives, which are known for their diverse biological activities and potential pharmaceutical applications. The compound features a unique oxolan-2-yl group, which contributes to its chemical properties and potential reactivity.

Source and Classification

The compound can be found in various chemical databases, including PubChem and A2B Chem, which provide detailed information about its structure, properties, and potential applications. It is cataloged under the CAS number 1049512-11-9, indicating its recognition in chemical literature and regulatory frameworks. The classification of this compound as a carboxamide derivative suggests its relevance in medicinal chemistry, particularly in drug design and development.

Synthesis Analysis

Methods

The synthesis of 1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions that may include:

  1. Formation of Dihydropyridazine Core: The initial step often involves the synthesis of the dihydropyridazine ring through cyclization reactions between appropriate precursors.
  2. Introduction of Functional Groups: Subsequent reactions introduce the methyl and oxolan groups through alkylation or acylation methods.
  3. Carboxamide Formation: The final step involves converting a suitable precursor into the carboxamide functional group using amide coupling reactions.

Technical Details

The synthesis may require specific reagents such as amines, carboxylic acids, and coupling agents to facilitate the formation of the desired functional groups. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide can be represented using various structural formulas:

  • SMILES Notation: O=C(c1ccc(=O)n(n1)C)NCC1CCCO1

This notation provides a compact representation of the compound's structure, highlighting key functional groups and connectivity.

Data

Key structural data includes:

  • Molecular Formula: C11H15N3O3C_{11}H_{15}N_{3}O_{3}
  • Molecular Weight: 237.2551 g/mol
  • Functional Groups: Carboxamide, carbonyl, oxolane.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for carboxamides and heterocycles:

  1. Hydrolysis: In aqueous conditions, it can hydrolyze to yield corresponding acids and amines.
  2. Reduction: The carbonyl groups in the structure may be reduced to alcohols under appropriate conditions.
  3. Substitution Reactions: The nitrogen atoms can participate in nucleophilic substitution reactions with electrophiles.

Technical Details

These reactions often require specific catalysts or conditions (e.g., temperature, pH) to proceed efficiently. Understanding these mechanisms is crucial for applications in synthetic organic chemistry.

Mechanism of Action

Process

Potential mechanisms may involve:

  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors could alter signaling pathways.

Data

Further studies are necessary to elucidate the exact mechanisms at play for this specific compound.

Physical and Chemical Properties Analysis

Physical Properties

1-Methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide exhibits typical physical properties expected from organic compounds:

  • Appearance: Likely crystalline or solid form.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in polar solvents due to the presence of polar functional groups.

Analytical techniques such as NMR spectroscopy and mass spectrometry can be employed to confirm these properties.

Applications

Scientific Uses

This compound holds potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  2. Biological Research: Studying its effects on biological systems could provide insights into new therapeutic strategies.

Properties

CAS Number

1049512-11-9

Product Name

1-methyl-6-oxo-N-[(oxolan-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide

IUPAC Name

1-methyl-6-oxo-N-(oxolan-2-ylmethyl)pyridazine-3-carboxamide

Molecular Formula

C11H15N3O3

Molecular Weight

237.259

InChI

InChI=1S/C11H15N3O3/c1-14-10(15)5-4-9(13-14)11(16)12-7-8-3-2-6-17-8/h4-5,8H,2-3,6-7H2,1H3,(H,12,16)

InChI Key

ZZZJTNNKSVATOV-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2CCCO2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.